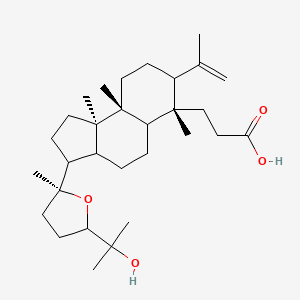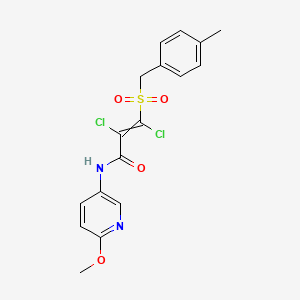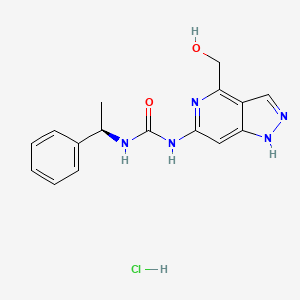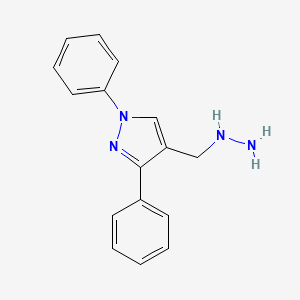
2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid typically involves the reaction of N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . The reaction is carried out under reflux conditions in the presence of a base such as piperidine in absolute ethanol . The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit cancer cell growth.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-(diphenylamino)phenyl)-N-(p-tolyl)acrylamide
- 2-Cyano-2-(4,4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-(p-tolyl)acetamide
Uniqueness
2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the cyano group and the pyrazole ring system enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25) |
InChI Key |
TZAFGBQJVOLJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)



![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)

![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)

![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
